Cas no 787-84-8 (N'-benzoylbenzohydrazide)

N'-Benzoylbenzohydrazide is a hydrazide derivative characterized by its benzoyl and benzohydrazide functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. Its structure enables participation in condensation reactions, forming hydrazones and other derivatives with potential biological activity. The presence of aromatic rings contributes to its stability and reactivity in nucleophilic and electrophilic substitution reactions. N'-Benzoylbenzohydrazide is valued for its purity and consistent performance in synthetic applications, making it a reliable choice for researchers developing novel compounds in medicinal and material chemistry. Proper handling and storage are recommended to maintain its integrity.
N'-benzoylbenzohydrazide structure
N'-benzoylbenzohydrazide structure
商品名:N'-benzoylbenzohydrazide
CAS番号:787-84-8
MF:C14H12N2O2
メガワット:240.257283210754
MDL:MFCD00003068
CID:83080
PubChem ID:87566878

N'-benzoylbenzohydrazide 化学的及び物理的性質

名前と識別子

    • sym-Dibenzoylhydrazine
    • N,N-Dibenzoylhydrazine
    • N,N-Dibenzhydrazide
    • N,N'-Dibenzoylhydrazine
    • N'-benzoylbenzohydrazide
    • 1,2-dibenzoyl hydrazine
    • Benzoic acid,2-benzoylhydrazide
    • Dibenzoylhydrazine
    • HYDRAZINE,1,2-DIBENZOYL
    • N'-(phenylcarbonyl)benzohydrazide
    • N,N'-dibenzoylhydrazide
    • N2-Benzoylbenzoic acid hydrazide
    • 1,2-Dibenzoylhydrazine
    • Benzoic acid, 2-benzoylhydrazide
    • HYDRAZINE, 1,2-DIBENZOYL-
    • NN'-Dibenzoylhydrazine
    • C6H5-CO-NH-NH-CO-C6H5
    • GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • phenyl-N-(phenylcarbonylamino)carboxamide
    • PhCOOH azine de
    • Benzoic acid, azine
    • sym-Dibenzoylh
    • N''-benzoylbenzohydrazide
    • AKOS002311362
    • F1048-2711
    • Z30187058
    • NSC-2762
    • AI3-16232
    • I+/-,I(2)-Dibenzoylhydrazid
    • NSC 2762
    • EINECS 212-329-9
    • N'-benzoyl-benzohydrazide
    • UNII-N3XBA6QS95
    • D89603
    • N inverted exclamation mark -Benzoylbenzohydrazide
    • Benzoic Acid N'-Benzoyl-Hydrazide
    • N'-Benzoylbenzohydrazide #
    • BRN 0523810
    • FT-0629437
    • A839496
    • MFCD00003068
    • Dibenzoyl hydrazine (symmetrical)
    • SY049446
    • AS-57729
    • 1,2,dibenzoylhydrazine
    • N,N''-dibenzoylhydrazine
    • CHEMBL115405
    • Q27117859
    • 4-09-00-00935 (Beilstein Handbook Reference)
    • DTXSID7061142
    • Hydrazine,2-dibenzoyl-
    • CS-0141558
    • NS00038004
    • NSC2762
    • SCHEMBL400890
    • (NZ,Z)-N-[hydroxy(phenyl)methylene]benzenecarbohydrazonic acid
    • D0150
    • N3XBA6QS95
    • ghl.PD_Mitscher_leg0.908
    • 787-84-8
    • BDBM50056896
    • CHEBI:38453
    • Hydrazine, 1,2-dibenzoyl- (6CI, 7CI, 8CI)
    • N,N′-Dibenzoylhydrazine
    • N′-Benzoylbenzohydrazide
    • SDCCGSBI-0661411.P001
    • STK993801
    • MDL: MFCD00003068
    • インチ: 1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
    • InChIKey: GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)NNC(C1C=CC=CC=1)=O
    • BRN: 0523810

計算された属性

  • せいみつぶんしりょう: 240.09000
  • どういたいしつりょう: 240.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.1613 (rough estimate)
  • ゆうかいてん: 238-240 °C(lit.)
  • ふってん: 382.97°C (rough estimate)
  • フラッシュポイント: 202.8°C
  • 屈折率: 1.6180 (estimate)
  • PSA: 58.20000
  • LogP: 2.54320
  • ようかいせい: 未確定

N'-benzoylbenzohydrazide セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S23
  • RTECS番号:MV2085000
  • 危険物標識: Xn
  • リスク用語:R20/21
  • TSCA:Yes
  • セキュリティ用語:S23

N'-benzoylbenzohydrazide 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

N'-benzoylbenzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D639714-500g
N'-benzoylbenzohydrazide
787-84-8 95%
500g
$800 2024-08-03
Life Chemicals
F1048-2711-4mg
N'-benzoylbenzohydrazide
787-84-8 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F1048-2711-5μmol
N'-benzoylbenzohydrazide
787-84-8 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F1048-2711-15mg
N'-benzoylbenzohydrazide
787-84-8 90%+
15mg
$89.0 2023-07-06
Chemenu
CM156910-500g
N,N'-Dibenzoylhydrazine
787-84-8 95%
500g
$581 2021-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06125-100g
1,2-dibenzoylhydrazine
787-84-8 95%
100g
¥1996.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EU615-1g
N'-benzoylbenzohydrazide
787-84-8 95.0%(T)
1g
¥150.0 2022-06-10
Life Chemicals
F1048-2711-10mg
N'-benzoylbenzohydrazide
787-84-8 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F1048-2711-25mg
N'-benzoylbenzohydrazide
787-84-8 90%+
25mg
$109.0 2023-07-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0150-25G
N,N'-Dibenzoylhydrazine
787-84-8 >95.0%(T)
25g
¥1160.00 2024-04-16

N'-benzoylbenzohydrazide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine ,  Hydrazine hydrate (1:1) ;  0 °C
1.2 0 - 10 °C; 5 s, 0 - 10 °C
リファレンス
Rapid generation of N,N'-diacylhydrazines by I2 or Br2/hydrazine hydrate: a facile route to 1,3,4-oxadiazoles
Pamar, Malavath Geeta; Gannimani, Ramesh; Govender, Patrick; Ramjugernath, Deresh; Nanjundaswamy, Hemmaragala Marishetty, Organic Chemistry: An Indian Journal, 2014, 10(1), 17-23

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium (reaction product with tetraallylglycoluril-vinyl pyridine copolymer) ,  Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetra-2-propen-1-yl… Solvents: Dimethyl sulfoxide ;  4 MPa, 120 °C
リファレンス
Stability or flexibility: Metal nanoparticles supported over cross-linked functional polymers as catalytic active sites for hydrogenation and carbonylation
Chen, Bingfeng; Li, Fengbo; Huang, Zhijun; Lu, Tao; Yuan, Guoqing, Applied Catalysis, 2014, 481, 54-63

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride ,  Hydrazine hydrate (1:1) Solvents: Acetonitrile ;  7 h, rt
リファレンス
Synthesis of acylhydrazines and, symmetrical and asymmetrical diacylhydrazines from carboxylic acid via the Vilsmeier reagent mediated process
Zarei, Maaroof; Nakhli, Maliheh Eslami, Research on Chemical Intermediates, 2017, 43(3), 1909-1918

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1.5 h, rt
リファレンス
Copper-Catalyzed Cross-Coupling Between (E)-1,2-Diiodoethene and Carbazates: Entry to β-Functionalized N-Alkenylcarbazates
Casault, Pamela ; Ricard, Simon ; Daoust, Benoit, Letters in Organic Chemistry, 2022, 19(9), 803-810

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Boric acid (H4B2O5) (sulfated) Solvents: Dimethyl sulfoxide ;  45 min, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Phthaloylation of amines, hydrazines, and hydrazides by N-substituted phthalimides using recyclable sulfated polyborate
Ganwir, Prerna; Jaydeokar, Swati; Chaturbhuj, Ganesh U., Results in Chemistry, 2022, 4,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Water
リファレンス
Diazomethanes. V. The reactive behavior of diazomethyllithium
Muller, Eugen; Ludsteck, Dieter, Chemische Berichte, 1955, 88, 921-33

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
リファレンス
A simple and efficient oxidation of hydrazides to N,N'-diacylhydrazines using Oxone in an aqueous medium
Kulkarni, P. P.; Kadam, A. J.; Desai, Uday V.; Mane, R. B.; Wadgaonkar, P. P., Journal of Chemical Research, 2000, (4), 184-185

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Acetylenic ketones. Part VI. Reaction of aroylphenylacetylenes with hydrazine derivatives
Baddar, F. G.; Al-Hajjar, F. H.; El-Rayyes, N. R., Journal of Heterocyclic Chemistry, 1978, 15(3), 385-93

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Hydrazine hydrate (1:1) Catalysts: Pyridinium, 1-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κ… ;  8 h, 90 °C
リファレンス
Direct oxidative amidation of aldehydes with amines catalyzed by heteropolyanion-based ionic liquids under solvent-free conditions via a dual-catalysis process
Fu, Renzhong; Yang, Yang; Zhang, Jin; Shao, Jintao; Xia, Xuming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1784-1793

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Pyridine ;  36 h, reflux
リファレンス
Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies
Abbas, Azhar; Ali, Basharat; Kanwal; Khan, Khalid Mohammed; Iqbal, Jamshed; et al, Bioorganic Chemistry, 2019, 82, 163-177

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Benzoyl chloride Solvents: Toluene ;  2.5 h, reflux
リファレンス
A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings: Release of Parent Azoles. Generation of Unstable Pentazole, HN5/N5-, in Solution
Butler, Richard N.; Hanniffy, John M.; Stephens, John C.; Burke, Luke A., Journal of Organic Chemistry, 2008, 73(4), 1354-1364

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane
1.2 Reagents: Water
リファレンス
Migration of an acyl group in the pyrazole system: synthesis of 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives. A new preparation of N,N '-diacylhydrazines
Kepe, Vladimir; Pozgan, Franc; Golobic, Amalija; Polanc, Slovenko; Kocevar, Marijan, Journal of the Chemical Society, 1998, (17), 2813-2816

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, periodate (1:1) (polymer-supported)
リファレンス
Ammonium periodate, polymer-supported
Ley, Steven V.; Hazelwood, Andrew J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-2

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
リファレンス
Oxidation of hydrazides using sodium perborate: formation of N,N'-diacylhydrazines
Jadhav, Vidyadhar K.; Wadagaonkar, Prakash P.; Salunkhe, Manikrao M., Journal of the Chinese Chemical Society (Taipei), 1998, 45(6), 831-833

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 6 h, rt
リファレンス
N-Methoxyamide: An Alternative Amidation Reagent in the Rhodium(III)-Catalyzed C-H Activation
Zhou, Chao; Zhao, Junqi; Guo, Weicong; Jiang, Jijun ; Wang, Jun, Organic Letters, 2019, 21(23), 9315-9319

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  4 h, 0 °C
リファレンス
N-Amino-1,8-Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono-N-Substituted Hydrazines and Hydrazides
Manoj Kumar, Mesram; Venkataramana, Parikibanda; Yadagiri Swamy, Parikibanda; Chityala, Yadaiah, Chemistry - A European Journal, 2021, 27(70), 17713-17721

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Polymer supported periodate: convenient method for oxidation of hydrazides
Salunkhe, D. G.; Jagdale, M. H.; Swami, S. S.; Salunkhe, M. M., Current Science, 1986, 55(18), 922-3

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
リファレンス
Molecular Logic Gates and Switches Based on 1,3,4-Oxadiazoles Triggered by Metal Ions
Li, Ai-Fang; Ruan, Yi-Bin; Jiang, Qian-Qian; He, Wen-Bin; Jiang, Yun-Bao, Chemistry - A European Journal, 2010, 16(19), 5794-5802

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine
リファレンス
A new synthesis of hydrazides by a direct condensation reaction
Chiriac, C. I., Revue Roumaine de Chimie, 1982, 27(3), 411-14

N'-benzoylbenzohydrazide Raw materials

N'-benzoylbenzohydrazide Preparation Products

N'-benzoylbenzohydrazide 関連文献

N'-benzoylbenzohydrazideに関する追加情報

N'-Benzoylbenzohydrazide: A Comprehensive Overview

N'-Benzoylbenzohydrazide, also known by its CAS number 787-84-8, is a compound of significant interest in various fields of chemistry and materials science. This compound, with the molecular formula C15H12N2O, belongs to the class of benzohydrazides and is characterized by its unique structure and versatile applications. Recent studies have highlighted its potential in drug design, catalysis, and advanced materials development.

The synthesis of N'-Benzoylbenzohydrazide involves a series of well-established organic reactions, including condensation and cyclization processes. Researchers have explored various methods to optimize its synthesis, focusing on improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to significantly reduce reaction time while maintaining high product quality.

One of the most promising applications of N'-Benzoylbenzohydrazide lies in its role as a building block for drug development. Its structure allows for easy functionalization, making it an ideal candidate for designing bioactive molecules. Recent research has shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a study in the European Journal of Medicinal Chemistry reported that certain analogs of N'-Benzoylbenzohydrazide demonstrated selective inhibition against cancer cells without affecting normal cells.

In addition to its pharmaceutical applications, N'-Benzoylbenzohydrazide has found utility in catalysis. Its ability to act as a ligand in metal complexes has made it valuable in asymmetric catalysis and enantioselective reactions. A notable advancement in this area was reported in Nature Catalysis, where researchers utilized this compound to develop highly efficient catalysts for the synthesis of chiral pharmaceutical intermediates.

The material science community has also taken interest in N'-Benzoylbenzohydrazide, particularly for its role in the development of advanced polymers and hybrid materials. Its ability to form stable networks through hydrogen bonding has been exploited to create high-performance materials with applications in electronics and energy storage. A recent study published in Advanced Materials highlighted the use of this compound as a key component in developing flexible electronics with enhanced conductivity.

Moreover, environmental scientists have explored the use of N'-Benzoylbenzohydrazide as a remediation agent for organic pollutants. Its ability to interact with hydrophobic contaminants makes it a potential candidate for water treatment applications. Research conducted at the University of California demonstrated that this compound can effectively adsorb persistent organic pollutants from aqueous solutions, offering a sustainable solution for environmental cleanup.

In conclusion, N'-Benzoylbenzohydrazide (CAS No 787-84-8) is a multifaceted compound with diverse applications across various scientific domains. From drug design to materials science and environmental remediation, its versatility continues to drive innovative research. As advancements in synthetic methods and application development progress, the potential of this compound is expected to expand further, making it an essential component in future scientific endeavors.

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